molecular formula C7H17NO3 B8461081 Triethylammonium bicarbonate

Triethylammonium bicarbonate

Cat. No. B8461081
M. Wt: 163.21 g/mol
InChI Key: AFQIYTIJXGTIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylammonium bicarbonate is a useful research compound. Its molecular formula is C7H17NO3 and its molecular weight is 163.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triethylammonium bicarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylammonium bicarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Triethylammonium bicarbonate

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

hydrogen carbonate;triethylazanium

InChI

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)

InChI Key

AFQIYTIJXGTIEY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.C(=O)(O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetonitrile (HPLC gradient-grade), divinylbenzene (synthesis grade), methanol (HPLC gradient-grade), styrene (synthesis grade), and tetrahydrofuran (analytical reagent grade) were obtained from Merck (Darmstadt, Germany). Styrene and divinylbenzene were distilled before use. Acetic acid (analytical reagent grade), azobisisobutyronitrile (synthesis grade), decanol (synthesis grade), and triethylamine (p.a.) were purchased from Fluka (Buchs, Switzerland). A 1.0 M stock solution of triethylammonium acetate (TEM) was prepared by dissolving equimolar amounts of triethylamine and acetic acid in water. A 0.50 M stock solution of triethylammonium bicarbonate (TEAB) was prepared by passing carbon dioxide gas (AGA, Vienna, Austria) through a 0.50 M aqueous solution of triethylamine at 5° C. until pH 8.4–8.9 was reached. For preparation of all aqueous solutions, high-purity water (Epure, Barnstead Co., Newton, Mass., USA) was used. The standards of phosphorylated and non-phosphorylated oligodeoxynucleotides ((dT)12-18, p(dT)12-18, p(dT)19-24, p(dT)25-30) were purchased as sodium salts from Pharmacia (Uppsala, Sweden) or Sigma-Aldrich (St. Louis, Mo., USA). The synthetic oligodeoxynucleotides (dT)24 (Mr 7,238.71), a 5′-dimethoxytritylated 5-mer (DMTr-ATGCG, Mr 1805.42), and an 80-mer (Mr 24,527.17):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
oligodeoxynucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
oligodeoxynucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
DMTr-ATGCG
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.